PL37 Demonstrates Isobolographically-Confirmed Synergy with Gabapentin, Unlike Single-Agent Therapies
In a murine model of osteosarcoma-induced thermal hyperalgesia, the combination of subeffective doses of PL37 and gabapentin completely prevented hyperalgesia, with isobolographic analysis confirming a synergistic interaction [1]. This represents a clear differentiation from gabapentin alone, which required dose-dependent (6.25–25 mg/kg, i.p.) administration to achieve inhibition, and from PL37 alone, which fully suppressed hyperalgesia only at 25 mg/kg p.o. [1]. The synergistic effect implies that lower doses of each drug can be used in combination, potentially reducing adverse effects while maintaining or enhancing analgesic efficacy.
| Evidence Dimension | Analgesic Efficacy (Combination vs. Monotherapy) |
|---|---|
| Target Compound Data | Subeffective dose of PL37 (unspecified) combined with subeffective dose of gabapentin (unspecified) completely prevented osteosarcoma-induced thermal hyperalgesia |
| Comparator Or Baseline | PL37 alone at 25 mg/kg p.o. (complete suppression); Gabapentin alone at 6.25–25 mg/kg i.p. (dose-dependent inhibition) |
| Quantified Difference | Synergistic interaction confirmed by isobolographic analysis; combination of subeffective doses achieves full efficacy |
| Conditions | Murine model; C3H/HeJ mice with intratibial inoculation of NCTC 2472 osteosarcoma cells; thermal hyperalgesia measured |
Why This Matters
This synergy provides a scientific basis for selecting PL37 over other analgesics when designing combination regimens, especially for pain conditions refractory to gabapentin monotherapy.
- [1] Menéndez, L., Hidalgo, A., Meana, A., Poras, H., Fournié-Zaluski, M. C., Roques, B. P., & Baamonde, A. (2008). Inhibition of osteosarcoma-induced thermal hyperalgesia in mice by the orally active dual enkephalinase inhibitor PL37. Potentiation by gabapentin. European Journal of Pharmacology, 596(1-3), 50-55. DOI: 10.1016/j.ejphar.2008.07.043 View Source
